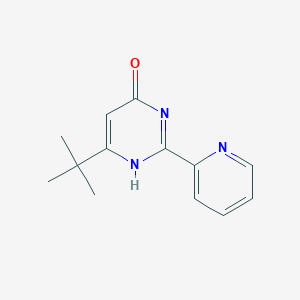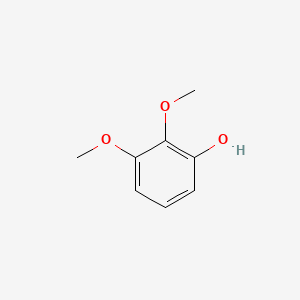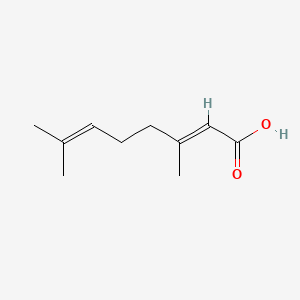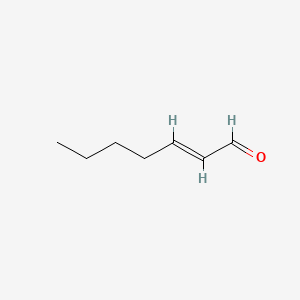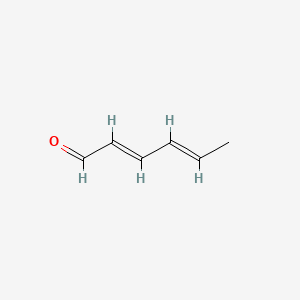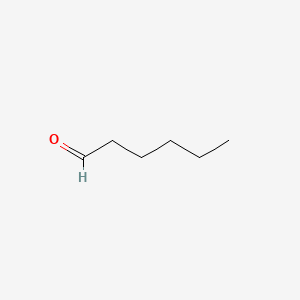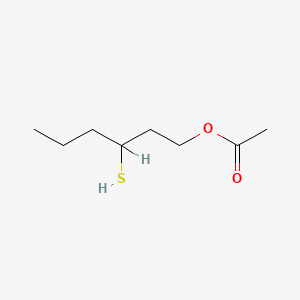
3-Mercaptohexyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Mercaptohexyl acetate is an organic compound with the molecular formula C8H16O2S. It is known for its distinctive fruity odor, often described as reminiscent of tropical fruits such as guava and passionfruit . This compound is used primarily in the flavor and fragrance industry due to its pleasant aroma.
Vorbereitungsmethoden
3-Mercaptohexyl acetate can be synthesized through the esterification of 3-mercaptohexanol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process . The reaction conditions generally include heating the reactants under reflux to achieve the desired ester product. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
3-Mercaptohexyl acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 3-mercaptohexanol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Mercaptohexyl acetate has several applications in scientific research:
Biology: The compound is studied for its potential role in biological systems, particularly in the context of its odorant properties and interactions with olfactory receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily used in flavor and fragrance formulations.
Wirkmechanismus
The mechanism of action of 3-mercaptohexyl acetate primarily involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic fruity odor . The molecular targets include olfactory receptor proteins, and the pathways involved are part of the broader olfactory signaling cascade.
Vergleich Mit ähnlichen Verbindungen
3-Mercaptohexyl acetate can be compared with other similar compounds, such as:
3-Mercapto-1-hexanol: This compound has a similar structure but lacks the ester group, resulting in different chemical properties and applications.
3-Mercapto-3-methylbutan-1-ol: Another similar compound with a different carbon chain structure, leading to variations in odor and reactivity.
3-Mercaptohexyl butanoate: This ester has a longer carbon chain in the ester group, which affects its odor profile and chemical behavior. The uniqueness of this compound lies in its specific ester structure, which imparts its distinctive fruity odor and makes it valuable in the flavor and fragrance industry.
Eigenschaften
CAS-Nummer |
145937-71-9 |
|---|---|
Molekularformel |
C8H16O2S |
Molekulargewicht |
176.28 g/mol |
IUPAC-Name |
[(3R)-3-sulfanylhexyl] acetate |
InChI |
InChI=1S/C8H16O2S/c1-3-4-8(11)5-6-10-7(2)9/h8,11H,3-6H2,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
JUCARGIKESIVLB-MRVPVSSYSA-N |
SMILES |
CCCC(CCOC(=O)C)S |
Isomerische SMILES |
CCC[C@H](CCOC(=O)C)S |
Kanonische SMILES |
CCCC(CCOC(=O)C)S |
Siedepunkt |
186.00 °C. @ 760.00 mm Hg |
Dichte |
0.991-0.996 |
Physikalische Beschreibung |
clear liquid |
Löslichkeit |
284.5 mg/L @ 25 °C (est) insoluble in water; soluble in ethanol and heptane |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



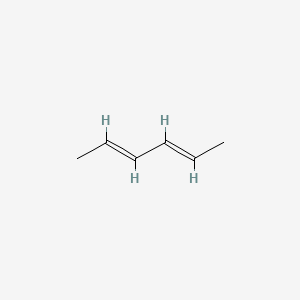
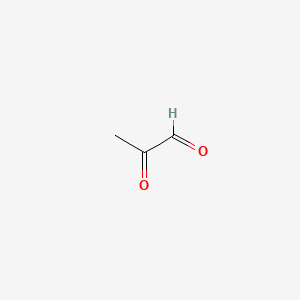
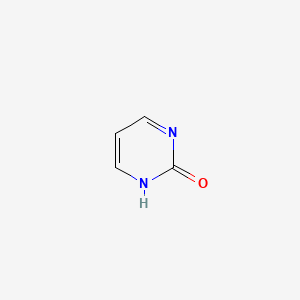
![(1R,6S)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B7767687.png)
